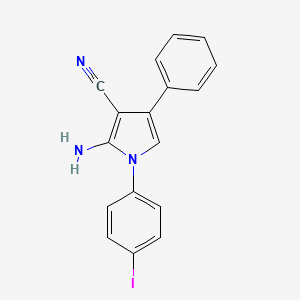

2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile

Description

Properties

CAS No. |

115998-08-8 |

|---|---|

Molecular Formula |

C17H12IN3 |

Molecular Weight |

385.20 g/mol |

IUPAC Name |

2-amino-1-(4-iodophenyl)-4-phenylpyrrole-3-carbonitrile |

InChI |

InChI=1S/C17H12IN3/c18-13-6-8-14(9-7-13)21-11-16(15(10-19)17(21)20)12-4-2-1-3-5-12/h1-9,11H,20H2 |

InChI Key |

XUJYEVKNZUSDNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=C2C#N)N)C3=CC=C(C=C3)I |

Origin of Product |

United States |

Preparation Methods

Multi-Component Reaction (MCR) Approach

A widely used and efficient method for synthesizing substituted pyrroles, including 2-amino-4-phenyl-1H-pyrrole-3-carbonitriles, is the one-pot, three-component reaction involving:

- An α-hydroxyketone or nitroepoxide derivative.

- A primary amine (in this case, 4-iodoaniline or a suitable precursor).

- Malononitrile or a cyano-containing reagent.

- Mix the nitroepoxide or α-hydroxyketone (1 mmol), 4-iodoaniline (1 mmol), and malononitrile (1.2 mmol) in methanol or ethanol.

- Add a base such as potassium carbonate (1 mmol) to catalyze the reaction.

- Stir the mixture at elevated temperature (~60–70 °C) for 3 hours.

- After completion, extract the product with ethyl acetate, wash with brine, dry, and purify by silica gel chromatography.

This method yields the desired 2-amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile with good efficiency and purity.

- Operational simplicity.

- High atom economy (water is the only byproduct).

- Mild reaction conditions preserving sensitive groups like iodine.

Reference example:

Stepwise Synthesis via Cyanoacetamide Intermediates

Another approach involves preparing cyanoacetamide derivatives followed by cyclization to the pyrrole ring:

- Step 1: Formation of cyanoacetamide by coupling cyanoacetic acid with an amine (e.g., 4-iodoaniline) using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in solvents such as dimethylformamide (DMF) at low temperature (<15 °C).

- Step 2: Cyclization of the cyanoacetamide intermediate with a suitable ketone or aldehyde (e.g., benzaldehyde for the phenyl substituent) in the presence of triethyl orthoformate or other cyclization agents under reflux conditions.

- Step 3: Purification of the resulting pyrrole derivative by filtration and recrystallization.

Reference example:

Catalytic Cyclization Using α-Hydroxyketones and Amines

A concise synthesis involves:

- Reacting α-hydroxyketones (bearing the 4-iodophenyl group) with oxoacetonitriles and primary amines under acidic catalysis (e.g., acetic acid) in ethanol at 70 °C.

- This one-pot reaction forms the pyrrole ring with the desired substitution pattern.

- The product is isolated by column chromatography.

This method is notable for:

- Mild conditions.

- High atom efficiency.

- Applicability to various substituted pyrroles.

Reference example:

- A recent study demonstrated the synthesis of pyrrole frameworks via a three-component reaction catalyzed by acetic acid, yielding pyrrole-3-carbonitriles with aryl substitutions including halogenated phenyl groups.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-Component Reaction (MCR) | Nitroepoxide/α-hydroxyketone, 4-iodoaniline, malononitrile, K2CO3 | Methanol, 60–70 °C, 3 h | 80–90 | One-pot, mild, high atom economy | Requires chromatographic purification |

| Cyanoacetamide Intermediate | Cyanoacetic acid, 4-iodoaniline, DCC, benzaldehyde, triethyl orthoformate | DMF, low temp for coupling; reflux for cyclization | 70–85 | Selective substitution control | Multi-step, sensitive to moisture |

| Catalytic Cyclization | α-Hydroxyketone (4-iodophenyl), oxoacetonitrile, amine, AcOH | EtOH, 70 °C, 3 h | 50–60 | Mild, scalable | Moderate yield, purification needed |

Detailed Research Findings and Notes

- The multi-component reaction is the most straightforward and widely applicable method, providing good yields and functional group tolerance, including the iodine substituent which is sensitive to reductive conditions.

- The cyanoacetamide route allows for the preparation of intermediates that can be diversified, but requires careful temperature control and exclusion of moisture to prevent side reactions during carbodiimide coupling.

- The acid-catalyzed cyclization method is efficient for synthesizing pyrrole-3-carbonitriles but may give moderate yields depending on the substrates and requires chromatographic purification.

- Purification is typically achieved by silica gel chromatography using hexane/ethyl acetate mixtures or recrystallization from suitable solvents.

- Characterization of the final compound includes NMR (1H, 13C), IR spectroscopy (noting NH2 and CN stretches), and HRMS to confirm molecular weight and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile ()

- Structural Differences: The quinoxaline-fused pyrrole system increases aromaticity and planar rigidity compared to the simpler pyrrole core in the target compound.

- Functional Impact: The extended conjugation in the quinoxaline derivative enhances corrosion inhibition efficiency (88% at 10⁻³ M for C38 steel in HCl) due to improved adsorption on metal surfaces via π-electrons and lone pairs from nitrogen atoms .

- Substituent Role: The 4-aminophenyl group may facilitate hydrogen bonding, whereas the 4-iodophenyl group in the target compound likely prioritizes hydrophobic interactions.

Halogen-Substituted Analogues

N-(4-Iodophenyl)maleimide ()

- Activity Comparison : Despite the iodine atom’s large size, its substitution at the para position in maleimides showed comparable inhibitory potency (IC₅₀ = 4.34 μM for MGL inhibition) to smaller halogens like fluorine (IC₅₀ = 5.18 μM) and bromine (IC₅₀ = 4.37 μM). This suggests that iodine’s van der Waals interactions or lipophilicity may offset steric limitations in certain binding pockets .

- Relevance to Target Compound : The 4-iodophenyl group in the pyrrole derivative may similarly balance steric bulk with enhanced binding affinity in biological systems.

HTMs3a–c ()

- Synthesis : Suzuki coupling reactions with 4-iodophenyl precursors (e.g., compound 3b, yield = 80%) demonstrate the feasibility of incorporating iodophenyl groups into complex architectures. Steric hindrance from multiple substituents (e.g., in compound 3c, yield = 30%) highlights challenges in synthesizing the target compound’s multi-substituted pyrrole .

- Solubility: HTMs3a–c exhibit high solubility in chlorinated solvents (CH₂Cl₂, CHCl₃), suggesting that the target compound’s iodophenyl and phenyl groups may similarly enhance solubility in non-polar media .

Anticancer Agents () and SARS-CoV-2 Inhibitors ()

- In , a 4-iodophenyl hydrazinyl triazole derivative is proposed as a SARS-CoV-2 inhibitor, emphasizing halogen-driven hydrophobic interactions .

- Target Compound Implications : The iodine atom in the pyrrole derivative could enhance pharmacokinetic properties (e.g., membrane permeability) or enable covalent binding in therapeutic applications.

Data Tables

Table 1. Halogen Substituent Effects on Inhibitory Activity ()

| Compound | Halogen (X) | IC₅₀ (μM) |

|---|---|---|

| N-(4-Fluorophenyl)maleimide | F | 5.18 |

| N-(4-Chlorophenyl)maleimide | Cl | 7.24 |

| N-(4-Bromophenyl)maleimide | Br | 4.37 |

| N-(4-Iodophenyl)maleimide | I | 4.34 |

Table 2. Structural and Functional Comparison of Pyrrole Derivatives

Biological Activity

2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile is . Its structure features a pyrrole ring substituted with an amino group, a phenyl group, and an iodophenyl moiety, which may contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes with pyrrole derivatives. A common method includes the use of 4-iodobenzaldehyde and phenylacetonitrile in a reaction catalyzed by bases such as sodium ethoxide or potassium carbonate. The product is purified through recrystallization techniques.

Anticancer Properties

Research indicates that compounds similar to 2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile exhibit significant anticancer properties. For instance, derivatives of pyrrole have been shown to inhibit the growth of various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the inhibition of tyrosine kinases, which are crucial for cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | HCT116 (Colon cancer) | 0.5 - 1.0 | Dubinina et al., 2019 |

| Antitumor activity | MCF7 (Breast cancer) | 0.8 - 1.5 | Garmanchuk et al., 2019 |

| Tyrosine kinase inhibition | EGFR, VEGFR2 | < 1.0 | Kuznietsova et al., 2016 |

The biological activity is attributed to the ability of the compound to interact with ATP-binding sites on receptor tyrosine kinases such as EGFR and VEGFR2. Molecular docking studies suggest that these interactions stabilize the binding, leading to inhibited signaling pathways associated with tumor growth and metastasis.

Case Study 1: In Vitro Studies

A study conducted by Garmanchuk et al. (2019) evaluated the antiproliferative effects of various pyrrole derivatives on cancer cell lines. It was found that compounds with similar structures to 2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile exhibited IC50 values ranging from 0.5 to 1.5 µM against HCT116 and MCF7 cell lines, indicating potent anticancer activity.

Case Study 2: In Vivo Studies

In vivo studies have demonstrated that certain derivatives can reduce tumor size in animal models. For example, Kuznietsova et al. (2016) reported that a related compound significantly reduced tumor growth in a chemically induced colon cancer model in rats, suggesting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step cyclocondensation reactions. A common approach involves iodophenyl-substituted precursors reacting with phenylacetonitrile derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Catalytic bases like triethylamine are used to deprotonate intermediates. For example, similar pyrrole derivatives were synthesized at 80–100°C with yields of 60–75% . Optimization of stoichiometry (e.g., 1:1.2 molar ratio of iodophenyl to nitrile precursors) and solvent choice (DMF > acetonitrile) can improve yields by 10–15% .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- Methodological Answer :

- X-ray crystallography : Resolves atomic positions and confirms substituent orientation (e.g., iodophenyl vs. phenyl groups). For analogous pyrroles, C–I bond lengths of 2.10–2.15 Å and dihedral angles <10° between aromatic rings were observed .

- NMR : H NMR identifies amino protons (δ 5.8–6.2 ppm, broad singlet) and aromatic protons (δ 7.2–8.1 ppm). C NMR detects nitrile carbons (δ 115–120 ppm) .

- IR : Sharp peaks at ~2200 cm confirm the nitrile group .

Advanced Research Questions

Q. How can discrepancies between computational and experimental structural data (e.g., bond angles, torsional strain) be resolved?

- Methodological Answer : Discrepancies often arise from crystal packing forces or solvent effects not modeled in DFT calculations. For example, crystal structures of related pyrroles show 5–8° deviations in dihedral angles compared to gas-phase DFT optimizations . To resolve this:

- Perform solvent-phase DFT simulations (e.g., using the SMD model for DMF).

- Compare Hirshfeld surface analysis (experimental) with electrostatic potential maps (computational) to identify intermolecular interactions (e.g., C–H···N or π-stacking) .

Q. What strategies improve reaction yields in multi-step syntheses involving iodophenyl intermediates?

- Methodological Answer :

- Protection of amino groups : Use Boc or acetyl protection to prevent side reactions during iodination .

- Catalytic systems : Pd/Cu-catalyzed Ullmann coupling for aryl iodide formation improves regioselectivity .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 3:1) removes unreacted iodophenyl precursors, increasing purity to >95% .

Q. How can biological activity screening be designed to evaluate the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase assays : Use ATP-competitive luminescence assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or VEGFR2). For pyrrole derivatives, IC values in the 0.5–5 µM range have been reported .

- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding poses in kinase active sites. Focus on interactions between the nitrile group and catalytic lysine residues .

Data Contradiction and Optimization

Q. How should conflicting data on thermal stability (e.g., DSC vs. TGA) be interpreted?

- Methodological Answer : Discrepancies may arise from decomposition pathways. For example:

- DSC : Melting points of 210–220°C with endothermic peaks.

- TGA : Weight loss starting at 180°C due to nitrile degradation.

- Resolution : Conduct simultaneous DSC-TGA to correlate thermal events. Use inert atmospheres (N) to suppress oxidative decomposition .

Safety and Handling

Q. What precautions are necessary for handling the nitrile and iodophenyl groups?

- Methodological Answer :

- Nitrile toxicity : Use fume hoods and nitrile gloves; avoid skin contact (LD for similar nitriles: 250–500 mg/kg).

- Iodine volatility : Store in amber vials at 4°C to prevent photodecomposition. Monitor iodine release via iodometric titration .

Structural Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.